molecular formula C15H16N2O B11944701 4-[(4-Dimethylamino-benzylidene)-amino]-phenol CAS No. 3230-38-4

4-[(4-Dimethylamino-benzylidene)-amino]-phenol

Cat. No.: B11944701
CAS No.: 3230-38-4
M. Wt: 240.30 g/mol
InChI Key: CRCUEIAXNOGFFZ-UHFFFAOYSA-N
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Description

4-[(4-Dimethylamino-benzylidene)-amino]-phenol is a Schiff base compound known for its versatile applications in various fields such as chemistry, biology, and industry. Schiff bases are formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Dimethylamino-benzylidene)-amino]-phenol typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and 4-aminophenol. The reaction is usually carried out in an anhydrous and oxygen-free atmosphere to prevent any side reactions. The solvents used are dried before use to ensure the purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. For example, silver nanoparticles have been used as catalysts in the synthesis of similar compounds, providing high yields under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Dimethylamino-benzylidene)-amino]-phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction results in the formation of the corresponding amine and aldehyde .

Mechanism of Action

The mechanism by which 4-[(4-Dimethylamino-benzylidene)-amino]-phenol exerts its effects varies depending on its application:

Biological Activity

4-[(4-Dimethylamino-benzylidene)-amino]-phenol, also known as a Schiff base compound, has garnered attention in recent years due to its diverse biological activities. This article delves into the compound's antimicrobial properties, anticancer potential, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N2O
  • Molecular Weight : 270.33 g/mol
  • IUPAC Name : N-(4-Dimethylaminobenzylidene)-4-aminophenol

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Mechanism of Action
Staphylococcus aureus (MRSA)31.25Inhibition of cell wall synthesis
Escherichia coli62.5Disruption of membrane integrity
Bacillus subtilis15.625Interference with protein synthesis

The compound exhibits bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with studies indicating that it disrupts cellular processes by inhibiting nucleic acid synthesis and affecting peptidoglycan production pathways .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown significant antifungal activity:

Fungal Strain MIC (µg/mL) Activity Type
Candida albicans50Inhibition of biofilm formation
Aspergillus niger100Fungicidal activity

Research indicates that the compound inhibits biofilm formation in Candida albicans, which is critical for its pathogenicity .

Anticancer Potential

Recent investigations have focused on the anticancer properties of this compound. The compound has demonstrated cytotoxic effects on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
Cell Line IC50 (µM)
HeLa20
MCF-715
A54925

The mechanism appears to involve apoptosis induction through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound interferes with key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : It alters membrane permeability, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : The compound triggers apoptotic pathways in cancer cells, promoting cell death.

Case Studies

A recent study published in Frontiers in Pharmacology explored the effects of this compound on MRSA biofilms, demonstrating a significant reduction in biofilm biomass compared to control groups . Another study indicated that its antifungal properties were superior to traditional antifungal agents like fluconazole, particularly in biofilm inhibition .

Properties

CAS No.

3230-38-4

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylideneamino]phenol

InChI

InChI=1S/C15H16N2O/c1-17(2)14-7-3-12(4-8-14)11-16-13-5-9-15(18)10-6-13/h3-11,18H,1-2H3

InChI Key

CRCUEIAXNOGFFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O

Origin of Product

United States

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